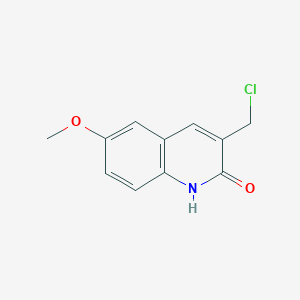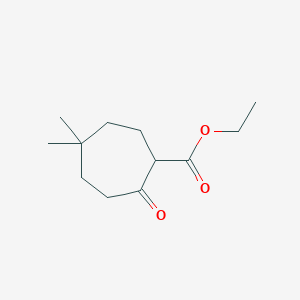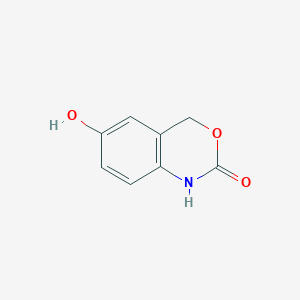
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one
Vue d'ensemble
Description
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is not well understood. However, it is believed that the compound interacts with proteins and other biological molecules to produce its effects. The chloromethyl group in the compound may be responsible for its reactivity with biological molecules.
Biochemical and Physiological Effects:
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one in lab experiments is its high purity and yield. Additionally, the compound is relatively stable and can be stored for extended periods. However, one limitation of using the compound is that its mechanism of action is not well understood, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one. One direction is to study the compound's interactions with specific proteins and other biological molecules to gain a better understanding of its mechanism of action. Another direction is to explore the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the compound could be used as a starting material for the synthesis of other compounds with unique properties.
Applications De Recherche Scientifique
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one has been used in scientific research for various purposes. It has been used as a fluorescent probe to detect the presence of metal ions in biological systems. It has also been used as a ligand to study the binding properties of proteins. Additionally, it has been used as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
3-(chloromethyl)-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLCZURKBOLMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597284 | |
| Record name | 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one | |
CAS RN |
90097-81-7 | |
| Record name | 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B1661285.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B1661289.png)
![8,8-Dimethyl-8-Sila-2,3,4,5-tetrathiabicyclo[4.3.0]nonane](/img/structure/B1661290.png)
![Benzoic acid, 4-nitro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1661292.png)


![N-{2-[Benzyl(methyl)amino]ethyl}acetamide](/img/structure/B1661296.png)

![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1661302.png)

![Benzothiazolium, 3-[(3-fluorophenyl)methyl]-, bromide](/img/structure/B1661305.png)
![Benzothiazolium, 3-[(4-chlorophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661306.png)
![Benzothiazolium, 3-[(3-bromophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661307.png)
![Benzothiazolium, 3-[(3-fluorophenyl)methyl]-6-methyl-, bromide](/img/structure/B1661308.png)